An In-depth Technical Guide to the Molecular Structure and Weight of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol
An In-depth Technical Guide to the Molecular Structure and Weight of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular structure and weight of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol. As this specific compound is not widely documented in current chemical literature, this guide establishes its structural and physicochemical properties through a combination of theoretical analysis and established principles for analogous 2,4-diarylpyrimidine compounds. We present a detailed examination of its molecular architecture, calculated molecular weight, and a thorough discussion of the experimental methodologies required for its empirical validation. This includes generalized synthetic routes and in-depth protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, alongside purity assessment using High-Performance Liquid Chromatography (HPLC). This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.
Introduction and Compound Identification
The compound 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol belongs to the class of 2,4-diarylpyrimidines, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. A thorough search of prominent chemical databases and the scientific literature did not yield a specific entry for this exact molecule. However, a structurally similar compound, 4-[4-(4-methylphenyl)pyrimidin-2-yl]phenol (CAS Number: 477846-83-6), has been identified.[1] This analog differs only by the substitution of a methoxy group with a methyl group on one of the phenyl rings.
Given the absence of direct data, this guide will proceed based on the proposed structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, with its molecular properties and characterization methodologies extrapolated from established chemical principles and data from its close analogs.
Molecular Structure and Physicochemical Properties
The proposed molecular structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol consists of a central pyrimidine ring substituted at the 2- and 4-positions with a 4-hydroxyphenyl (phenol) group and a 4-methoxyphenyl group, respectively.
Caption: Proposed Molecular Structure of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol.
Based on this structure, the following molecular properties have been calculated:
| Property | Value |
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 278.31 g/mol |
| Exact Mass | 278.1055 Da |
These values are fundamental for the interpretation of mass spectrometry data and for stoichiometric calculations in synthetic procedures.
Synthesis of 2,4-Diarylpyrimidines
The synthesis of 2-amino-4,6-diarylpyrimidines is commonly achieved through the condensation of chalcones with guanidine salts under basic conditions.[2] A plausible synthetic route for 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol would involve the reaction of a suitably substituted chalcone with a guanidine derivative.
Caption: Generalized Synthetic Workflow.
Experimental Protocol: Synthesis of 2,4-Diarylpyrimidines
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve equimolar amounts of 4-hydroxyacetophenone and 4-methoxybenzaldehyde in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture and isolate the precipitated chalcone by filtration.
-
Purify the crude chalcone by recrystallization.
-
-
Pyrimidine Ring Formation:
-
Reflux the synthesized chalcone with guanidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent.[2]
-
The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Structural Elucidation and Characterization
The definitive confirmation of the molecular structure of a synthesized compound relies on a combination of spectroscopic techniques.
Caption: Analytical Workflow for Structural Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol and methoxyphenyl rings, as well as the pyrimidine ring protons. The chemical shifts will be influenced by the electron-donating and electron-withdrawing nature of the substituents.[3] The phenolic hydroxyl proton will appear as a broad singlet, and the methoxy group will be a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-160 ppm, with the carbons attached to oxygen appearing at lower fields.[4]
Experimental Protocol: NMR Analysis
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants for all protons.
-
Assign the signals in both spectra to the corresponding atoms in the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[4]
-
Expected Molecular Ion: In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺ or [M]⁺˙) should be observed at an m/z value corresponding to the calculated exact mass of 278.1055 Da.
-
Fragmentation Pattern: The molecule is expected to fragment at the bonds connecting the aryl groups to the pyrimidine ring, leading to characteristic fragment ions. The fragmentation of the pyrimidine ring itself can also occur.[5][6]
Experimental Protocol: Mass Spectrometry Analysis
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the spectrum to identify the molecular ion peak and major fragment ions.
-
For HRMS, compare the measured exact mass with the calculated value to confirm the elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[7]
-
Key Vibrational Bands:
-
O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.[8]
-
C-H Stretch (Aromatic): Peaks typically appear above 3000 cm⁻¹.
-
C=N and C=C Stretch (Aromatic/Pyrimidine): A series of bands in the 1450-1650 cm⁻¹ region.[7]
-
C-O Stretch (Phenol and Methoxy): Strong bands in the 1000-1300 cm⁻¹ region.[8]
-
Experimental Protocol: FT-IR Analysis
-
Prepare the sample, for example, as a KBr pellet or a thin film on a salt plate.
-
Place the sample in the FT-IR spectrometer.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a synthesized compound.[9] For a molecule like 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol, a reversed-phase HPLC method would be appropriate.[10]
Experimental Protocol: HPLC Analysis
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
This technical guide has established the probable molecular structure and calculated the molecular weight of 4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenol. While direct experimental data for this specific molecule is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established principles for the 2,4-diarylpyrimidine class of compounds. The detailed experimental protocols for synthesis, structural elucidation (NMR, MS, FT-IR), and purity analysis (HPLC) offer a comprehensive roadmap for researchers to empirically validate these findings and to further investigate the properties and potential applications of this novel compound. The scientific integrity of this guide is grounded in the use of analogous compounds and established analytical methodologies, providing a reliable foundation for future research in this area.
References
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Chaudhary, J. (2025, March 31). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. [Link]
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Taylor & Francis Online. (2023, April 25). Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure–activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies. Retrieved from [Link]
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MDPI. (2019, May 2). Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Methylphenyl)phenol. PubChem. Retrieved from [Link]
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